molecular formula C14H20O2 B1297680 3-(4-Tert-butylphenoxy)butan-2-one CAS No. 160875-28-5

3-(4-Tert-butylphenoxy)butan-2-one

Cat. No. B1297680
M. Wt: 220.31 g/mol
InChI Key: MLSSIEQFQKQUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(4-Tert-butylphenoxy)butan-2-one" is not directly mentioned in the provided papers. However, the papers discuss related compounds and chemical groups, such as tert-butyl groups and phenoxy units, which are relevant to the analysis of the compound . The tert-butyl group is known for its ability to increase solubility and decrease intermolecular forces in polymers, as seen in the synthesis of polyimides with enhanced solubility and thermal stability . Phenoxy units are also a recurring motif in the synthesis of various complexes and polymers, contributing to the structural and chemical properties of the resulting materials .

Synthesis Analysis

The synthesis of compounds related to "3-(4-Tert-butylphenoxy)butan-2-one" involves multiple steps, including polycondensation, iodination, acetyl protection, coupling reactions, and deacetylation . For instance, the synthesis of a novel diamine with tert-butyl and phenoxy units was achieved through these methods, leading to polyimides with desirable properties . Similarly, the synthesis of iron complexes with tert-butyl and hydroxymethyl phenol ligands involved reactions with iron ions and solvent changes to achieve the desired complexes .

Molecular Structure Analysis

The molecular structures of compounds containing tert-butyl and phenoxy groups are characterized by their ability to form various complex geometries. For example, the crystal structure of a related compound showed strong intermolecular interactions and good packing ability due to symmetric tert-butyl groups . In another case, the structure of a dinuclear complex with tert-butylbenzene units formed a confacial bioctahedron, while a tetranuclear complex exhibited a Ti4O16 core protected by hydrophobic binding pockets .

Chemical Reactions Analysis

Chemical reactions involving tert-butyl and phenoxy groups include cycloaddition, as demonstrated by the reaction of a tert-butyldimethylsiloxy-substituted butadiene with methyl acrylate to form a cyclohexenone derivative . The presence of tert-butyl groups can influence the reactivity and outcome of such reactions, as seen in the synthesis of polyimides and metal complexes .

Physical and Chemical Properties Analysis

Compounds with tert-butyl and phenoxy groups exhibit a range of physical and chemical properties. Polyimides derived from these groups have shown low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . The introduction of tert-butyl groups into the polymer backbone can enhance solubility and transparency while maintaining thermal stability . Additionally, the iron complexes with tert-butyl and hydroxymethyl phenol ligands displayed antiferromagnetic interactions and unique coordination environments .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Research in this area involves the synthesis and characterization of various compounds and complexes. For instance, D. Back et al. (2012) explored the synthesis and structural features of new oxidovanadium(V) complexes, where the less common [VO]3+ cation was a central focus. This study highlights the structural intricacies and applications in chemical synthesis (Back et al., 2012).
  • Mao-Lin Hsueh et al. (2002) discussed the reaction of a sterically hindered biphenol with trimethylaluminum, demonstrating its role in the efficient polymerization of epsilon-caprolactone. This research shows how chemical reactions of tert-butylphenoxy compounds can lead to significant advances in polymer science (Hsueh et al., 2002).

Antioxidant Properties and Mechanisms

  • Studies on the antioxidant activities of various tert-butylphenoxy compounds have been conducted to understand their mechanisms. For example, M. Lucarini et al. (2001) investigated the homolytic reactivity of specific bisphenol antioxidants, providing insights into their OH bond dissociation energies and reaction rate constants with radicals. This research is crucial in understanding the antioxidant behavior of tert-butylphenoxy derivatives (Lucarini et al., 2001).
  • Riccardo Amorati et al. (2003) conducted a kinetic and thermodynamic investigation on the antioxidant activity of o-bisphenols, highlighting the role of intramolecular hydrogen bonding in their efficiency. Such studies are significant in elucidating the factors that enhance antioxidant activities (Amorati et al., 2003).

Polymer Science and Material Engineering

  • Research in polymer science has explored the use of tert-butylphenoxy compounds in various applications. C. Chen et al. (2017) synthesized low dielectric polyetherimides derived from bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone and similar compounds. This work demonstrates the potential of tert-butylphenoxy derivatives in creating materials with specific dielectric properties (Chen et al., 2017).

Catalysis and Reaction Mechanisms

  • Tert-butylphenoxy compounds have been studied for their roles in catalysis. M. Ratnikov et al. (2011) explored the dirhodium-catalyzed oxidation of phenols and anilines, where tert-butylperoxy radicals were used as effective oxidants. This research provides insights into the mechanisms of oxidation involving tert-butylphenoxy radicals (Ratnikov et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, tert-butanol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor, causes serious eye irritation, may cause drowsiness or dizziness, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-(4-tert-butylphenoxy)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-10(15)11(2)16-13-8-6-12(7-9-13)14(3,4)5/h6-9,11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSSIEQFQKQUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344967
Record name 3-(4-tert-butylphenoxy)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Tert-butylphenoxy)butan-2-one

CAS RN

160875-28-5
Record name 3-(4-tert-butylphenoxy)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Tert-butylphenoxy)butan-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-Tert-butylphenoxy)butan-2-one
Reactant of Route 3
Reactant of Route 3
3-(4-Tert-butylphenoxy)butan-2-one
Reactant of Route 4
Reactant of Route 4
3-(4-Tert-butylphenoxy)butan-2-one
Reactant of Route 5
3-(4-Tert-butylphenoxy)butan-2-one
Reactant of Route 6
3-(4-Tert-butylphenoxy)butan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.